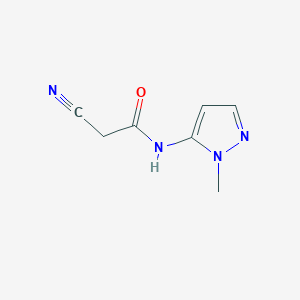![molecular formula C26H33N3O2 B2512480 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-12-9](/img/structure/B2512480.png)
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a chemical compound with the molecular formula C26H33N3O2 . Its average mass is 419.559 Da and its monoisotopic mass is 419.257263 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H33N3O2 . Detailed structural analysis would require more specific information such as a detailed atomic connectivity, which is not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthesis Methods : Research on heterocyclic compounds reveals innovative synthesis methods. A study detailed the addition reactions of heterocyclic compounds, showcasing how dimethyl acetylenedicarboxylate reacts with 1-(2-pyridyl)-butan-2-one to yield tricyclic quinolizine, among other products, highlighting the versatility of such compounds in chemical synthesis (Acheson, Wallis, & Woollard, 1979).
Photophysical Studies : The photophysics of certain dye molecules in various solvents have been investigated, providing insights into photoisomerization and twisted intramolecular charge transfer (TICT) mechanisms. Such studies are crucial for understanding the behavior of complex molecules under light exposure, which has implications for their use in optical and electronic applications (Seth et al., 2009).
Material Science Applications
Polyimide Synthesis : Research into novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines has shown significant advancements in material science. These polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in aprotic amide solvents, making them promising materials for a wide range of industrial applications (Wang et al., 2006).
Photochromic Materials : The synthesis of novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones demonstrates the potential for creating materials that change color upon exposure to light. These compounds could find applications in smart windows, optical storage media, and photo-switchable devices (Kose & Orhan, 2006).
Medicinal Chemistry Applications
Anticancer and Antimicrobial Agents : Studies on metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes have revealed potent anticancer and antimicrobial properties. These findings open new avenues for the development of metal-based drugs for treating cancer and infections, showcasing the therapeutic potential of complex heterocyclic compounds (Ray et al., 2007).
Propriétés
IUPAC Name |
1-butyl-4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-23-9-6-7-10-24(23)29(26)14-8-15-31-22-12-11-19(2)20(3)16-22/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMKNYRKQHAYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Propan-2-yl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2512401.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)
![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)
![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)


![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)



![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)